molecular formula C21H20N4OS B213921 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B213921
M. Wt: 376.5 g/mol
InChI Key: ZFZFZUKJOKYBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as Cmpd-1, is a novel compound with potential for use in scientific research.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but studies have suggested that it inhibits the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins, including those involved in cell growth and survival. Inhibition of Hsp90 by 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile leads to the degradation of these proteins and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism. 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its specificity for Hsp90. Unlike other compounds that inhibit multiple proteins, 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile specifically targets Hsp90, making it a useful tool for studying the role of Hsp90 in various cellular processes. However, one limitation of using 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its low solubility in water, which may limit its effectiveness in certain assays.

Future Directions

There are a number of future directions for research on 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research could be the development of more potent and selective inhibitors of Hsp90 based on the structure of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Another area of research could be the investigation of the role of Hsp90 in other diseases, such as neurodegenerative diseases. Additionally, further studies could be conducted to determine the optimal dosage and administration of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile for use in therapeutic applications.
Conclusion:
In conclusion, 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a novel compound with potential for use in scientific research, particularly in the field of cancer research. Its specificity for Hsp90 and ability to inhibit the growth of cancer cells make it a useful tool for studying the role of Hsp90 in various cellular processes. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Synthesis Methods

The synthesis of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-amino-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with 3-bromopyridine in the presence of potassium carbonate and dimethylformamide. This reaction produces the intermediate 2-amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which is then purified using column chromatography.

Scientific Research Applications

2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown potential for use in scientific research, particularly in the field of cancer research. Studies have shown that 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-1-pyridin-3-yl-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C21H20N4OS/c1-21(2)9-15-19(16(26)10-21)18(17-6-4-8-27-17)14(11-22)20(23)25(15)13-5-3-7-24-12-13/h3-8,12,18H,9-10,23H2,1-2H3

InChI Key

ZFZFZUKJOKYBCA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=CS4)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=CS4)C(=O)C1)C

Pictograms

Irritant

Origin of Product

United States

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